molecular formula C10H11N3 B2611332 4-(4-Methyl-1H-pyrazol-1-YL)aniline CAS No. 806632-06-4

4-(4-Methyl-1H-pyrazol-1-YL)aniline

Cat. No.: B2611332
CAS No.: 806632-06-4
M. Wt: 173.219
InChI Key: ZRTXOXGWSWOXNV-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives in Organic Chemistry

Aniline and its derivatives are foundational materials in the field of organic chemistry. nih.govmdpi.com Characterized by an amino group attached to a benzene (B151609) ring, these aromatic amines are pivotal intermediates in the synthesis of a vast array of industrial and pharmaceutical products. frontiersin.orgsigmaaldrich.com Their utility stems from the reactivity of the amino group, which can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the construction of more complex molecules. sigmaaldrich.com This reactivity makes them indispensable in the production of dyes, polymers, agrochemicals, and, significantly, a wide range of pharmaceutical drugs. mdpi.comfrontiersin.org The aniline backbone is a common feature in many medicinal compounds due to its ability to form hydrogen bonds and its relative ease of functionalization. nih.gov

Role of Pyrazole (B372694) Moieties in Heterocyclic Chemistry

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. mdpi.comsemanticscholar.org This aromatic heterocycle and its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. cymitquimica.comijrpc.com The pyrazole ring is a key component in numerous FDA-approved drugs, highlighting its importance in drug discovery and development. mdpi.comsemanticscholar.org Its metabolic stability and versatile chemical nature allow for the synthesis of a large number of derivatives with varied electronic and steric properties, making it an attractive motif for medicinal chemists. semanticscholar.orgsigmaaldrich.com In addition to their medicinal applications, pyrazole derivatives are also utilized in agrochemicals and materials science. cymitquimica.comijrpc.com

Structural and Chemical Significance of 4-(4-Methyl-1H-pyrazol-1-YL)aniline

The compound is described as a versatile small molecule scaffold, available for laboratory and research use. cymitquimica.com Its structural features make it a valuable building block in organic synthesis.

Below are some of the known properties of this compound:

PropertyValue
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
CAS Number 806632-06-4
Physical Form Powder

Table 1: Physicochemical Properties of this compound. Data sourced from commercial suppliers. cymitquimica.comsigmaaldrich.com

While detailed spectroscopic data for this specific compound is not widely published in peer-reviewed literature, analysis of closely related structures provides insight. For instance, the synthesis of the more complex 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline involves the use of 4-methylpyrazole (B1673528) and is characterized by techniques such as NMR and IR spectroscopy to confirm its structure. mdpi.com Similarly, the analog 4-(1H-pyrazol-1-ylmethyl)aniline is known to participate in reactions where the pyrazole ring can form hydrogen bonds and π-π interactions, influencing its biological activity.

Overview of Academic Research Directions for the Chemical Compound

Given its structural components, this compound is a candidate for exploration in several areas of chemical research. The presence of both a pyrazole and an aniline group suggests its potential as a precursor or intermediate in the synthesis of more complex molecules with potential biological activity. nih.gov

Research on analogous pyrazole-aniline structures has focused on several key areas:

Medicinal Chemistry: Derivatives of similar scaffolds have been investigated for their potential anticancer properties. The pyrazole-aniline motif is a common feature in compounds designed as kinase inhibitors for targeted cancer therapies.

Catalysis: Pyrazole derivatives are known to act as ligands in coordination chemistry, forming complexes with metal ions that can catalyze various organic reactions. The specific structure of this compound could be explored for the development of novel catalysts.

Materials Science: The electronic properties of aromatic and heterocyclic compounds are of interest in the development of organic electronics. Scaffolds like this could be investigated for applications in materials such as organic light-emitting diodes (OLEDs).

While specific research on this compound is still emerging, its role as a versatile building block suggests that future studies will likely focus on synthesizing novel derivatives and evaluating their utility in these and other areas of chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylpyrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-6-12-13(7-8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTXOXGWSWOXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

806632-06-4
Record name 4-(4-methyl-1H-pyrazol-1-yl)aniline
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Synthetic Methodologies for 4 4 Methyl 1h Pyrazol 1 Yl Aniline

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction times and by-product formation. For the cyclocondensation pathway, optimization may involve screening different acid catalysts, solvents, and reaction temperatures. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times for the formation of pyrazole (B372694) rings. afinitica.com

In the reduction of the nitro-intermediate, various reducing agents and catalyst systems can be employed. While catalytic hydrogenation with Pd/C is common, other methods like transfer hydrogenation using formates or cyclohexene (B86901) as a hydrogen source can also be effective and may offer advantages in certain contexts. afinitica.com The choice of solvent can also influence the reaction rate and yield.

ParameterVariationEffect on Yield/Time
Temperature Increasing temperatureGenerally increases reaction rate, but may lead to side products. scielo.org.mx Temperature-controlled synthesis can offer divergent outcomes. nih.gov
Catalyst Screening different catalysts (e.g., Pd/C, PtO₂, Raney Ni)Affects efficiency and selectivity of the reduction step.
Solvent Using protic vs. aprotic solventsCan influence solubility of reactants and intermediates, affecting reaction kinetics.
Reaction Time Monitoring by TLC/LC-MSPrevents over-reaction and formation of impurities. scielo.org.mx

This table outlines key parameters for optimizing the synthesis of 4-(4-Methyl-1H-pyrazol-1-yl)aniline.

Stereochemical Control in Synthesis

The structure of this compound is achiral and does not possess any stereocenters. The pyrazole and benzene (B151609) rings are planar, and there is free rotation around the C-N bond connecting them. Consequently, stereochemical control is not a factor in the synthesis of this specific compound.

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the use of green and sustainable practices. In the context of synthesizing this compound, several green chemistry principles can be applied.

Atom Economy: Multicomponent reactions are inherently more atom-economical as they combine multiple reactants into a single product with minimal waste. scielo.org.mx

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like ethanol, water, or ionic liquids is a key goal. nih.gov Some syntheses of related pyrazoles have been successfully carried out in water. mdpi.com

Energy Efficiency: The use of microwave irradiation or continuous flow reactors can significantly reduce energy consumption and reaction times compared to conventional heating methods. afinitica.com Continuous flow systems, in particular, offer enhanced safety, better heat and mass transfer, and easier scalability. afinitica.com

Solvent-free reactions, conducted by heating a mixture of the neat reactants, represent another environmentally benign approach that has been successfully applied to the synthesis of related pyrazole derivatives. scielo.org.mx

Spectroscopic and Structural Elucidation of 4 4 Methyl 1h Pyrazol 1 Yl Aniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For 4-(4-Methyl-1H-pyrazol-1-YL)aniline, the ¹H-NMR spectrum is expected to show distinct signals for the protons on the aniline (B41778) ring, the pyrazole (B372694) ring, the methyl group, and the amine group.

The aromatic protons on the aniline ring, being in a para-substituted system, would likely appear as two distinct doublets. The protons on the pyrazole ring are expected to appear as two singlets, and the methyl protons would also present as a singlet. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aniline H (ortho to NH₂) 6.7 - 6.9 Doublet 2H
Aniline H (ortho to pyrazole) 7.2 - 7.4 Doublet 2H
Pyrazole H-3 7.5 - 7.7 Singlet 1H
Pyrazole H-5 7.9 - 8.1 Singlet 1H
Methyl (CH₃) 2.0 - 2.2 Singlet 3H

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum is expected to show signals for the four distinct carbons of the aniline ring, the three carbons of the pyrazole ring, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing pyrazole ring.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Aniline C-1 (C-NH₂) 145 - 150
Aniline C-2, C-6 114 - 116
Aniline C-3, C-5 124 - 126
Aniline C-4 (C-pyrazole) 130 - 135
Pyrazole C-3 138 - 142
Pyrazole C-4 108 - 112
Pyrazole C-5 128 - 132

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For instance, it would show a cross-peak between the ortho- and meta-protons on the aniline ring, confirming their coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the aniline and pyrazole rings, as well as the methyl group.

Infrared (IR) Spectroscopic Investigations of Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and pyrazole rings would be observed in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretching (Amine) 3300 - 3500 (two bands)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 2960
C=C Stretching (Aromatic/Pyrazole) 1400 - 1600
N-H Bending (Amine) 1580 - 1650

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methyl group, cleavage of the pyrazole ring, and other characteristic fragmentations of aniline and pyrazole derivatives. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Predicted Fragment
173 [M]⁺ (Molecular Ion)
158 [M - CH₃]⁺
92 [C₆H₆N]⁺ (Aniline fragment)

Computational and Theoretical Chemistry Studies of 4 4 Methyl 1h Pyrazol 1 Yl Aniline

Density Functional Theory (DFT) Calculations of Electronic Structure

DFT is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their geometry, stability, and spectroscopic properties.

Geometry Optimization and Conformational Analysis

This subsection would have detailed the process of finding the most stable three-dimensional structure of 4-(4-Methyl-1H-pyrazol-1-YL)aniline. This involves calculating the potential energy of different spatial arrangements of the atoms (conformers) to identify the global minimum on the potential energy surface. Key parameters such as bond lengths, bond angles, and dihedral angles of the optimized geometry would be presented in a data table.

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial for understanding a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally indicates higher reactivity. This section would have presented the calculated energies of the HOMO and LUMO, the energy gap, and visualizations of the orbital distributions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations can predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. This section would have presented a comparison between the theoretically predicted vibrational frequencies and NMR chemical shifts for this compound and any available experimental data to validate the computational model.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

MD simulations provide a way to study the movement of atoms and molecules over time. This would have been used to explore the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules.

Quantum Chemical Descriptors and Reactivity Prediction

From the results of DFT calculations, various quantum chemical descriptors can be derived. These include parameters like electronegativity, chemical hardness, and the Fukui function, which help in predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks.

Chemical Reactivity and Derivatization Strategies of 4 4 Methyl 1h Pyrazol 1 Yl Aniline

Reactions Involving the Aniline (B41778) Moiety

The aniline portion of the molecule is an activated aromatic system, prone to electrophilic substitution and reactions at the nitrogen center. The amino group is a strong activating group, directing electrophiles to the ortho and para positions.

Electrophilic Aromatic Substitution Reactions

The aniline ring in 4-(4-methyl-1H-pyrazol-1-yl)aniline is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. This directs incoming electrophiles primarily to the ortho positions relative to the amino group.

Nitration: The nitration of N-phenylpyrazoles can be directed to either the phenyl ring or the pyrazole (B372694) ring depending on the reaction conditions. For instance, nitration of 1-phenylpyrazole (B75819) with a mixture of nitric and sulfuric acids at low temperatures results in the formation of 1-(p-nitrophenyl)pyrazole, indicating substitution on the phenyl ring. cdnsciencepub.comcdnsciencepub.com This suggests that under strongly acidic conditions, the pyrazole ring is protonated and thus deactivated, leading to preferential substitution on the phenyl ring. Given the presence of the activating amino group in this compound, nitration is expected to occur readily on the aniline ring at the positions ortho to the amino group.

Halogenation: Similar to nitration, the site of halogenation on N-phenylpyrazoles is condition-dependent. Bromination of 1-phenylpyrazole in concentrated sulfuric acid in the presence of silver sulfate (B86663) yields 1-p-bromophenylpyrazole. cdnsciencepub.comcdnsciencepub.com This further supports the principle that in strongly acidic media, the phenyl ring is the preferred site of electrophilic attack. For this compound, direct halogenation under these conditions would be expected to introduce halogen atoms at the ortho positions of the aniline ring.

ElectrophileReagentConditionsExpected Product(s)
NO₂⁺HNO₃/H₂SO₄Low Temperature4-(4-Methyl-1H-pyrazol-1-yl)-2-nitroaniline and 4-(4-Methyl-1H-pyrazol-1-yl)-2,6-dinitroaniline
Br⁺Br₂/H₂SO₄, Ag₂SO₄-2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)aniline and 2,6-Dibromo-4-(4-methyl-1H-pyrazol-1-yl)aniline

Nucleophilic Reactions at the Nitrogen Center

The nitrogen atom of the aniline moiety possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with various electrophiles.

Acylation: The amino group can be readily acylated to form amides. This reaction is often performed to protect the amino group or to introduce new functional groups. For example, the reaction of an aminophenyl pyrazole derivative with an acid chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl derivative. This transformation is a common strategy in medicinal chemistry to modify the properties of a lead compound.

Alkylation: N-alkylation of the aniline nitrogen can be achieved using alkyl halides or other alkylating agents. However, polyalkylation can be a competing side reaction. Selective mono-alkylation can often be achieved by careful control of stoichiometry and reaction conditions.

Coupling Reactions and Functionalization

The amino group of this compound can be utilized in various coupling reactions to form new carbon-nitrogen or nitrogen-nitrogen bonds.

Diazotization and Azo Coupling: The primary aromatic amine of the aniline moiety can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt is a versatile intermediate that can subsequently react with activated aromatic compounds (e.g., phenols, anilines) or active methylene (B1212753) compounds in azo coupling reactions to produce highly colored azo compounds.

ReactionReagentsIntermediate/Product
DiazotizationNaNO₂, HCl4-(4-Methyl-1H-pyrazol-1-yl)benzenediazonium chloride
Azo CouplingDiazonium salt, PhenolAzo dye

Reactions Involving the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the two nitrogen atoms and the substituents on the ring.

Heterocyclic Aromatic Substitution Reactions

Electrophilic substitution on the pyrazole ring of N-arylpyrazoles is also possible, with the outcome being highly dependent on the reaction conditions.

Nitration: In contrast to nitration under strongly acidic conditions, the use of "acetyl nitrate" (a mixture of nitric acid and acetic anhydride) on 1-phenylpyrazole leads to selective nitration at the 4-position of the pyrazole ring. cdnsciencepub.comcdnsciencepub.com This suggests that under these milder, non-protonating conditions, the pyrazole ring is more susceptible to electrophilic attack than the phenyl ring.

Halogenation: Bromination of 1-phenylpyrazole in a non-acidic solvent like chloroform (B151607) results in the formation of 1-phenyl-4-bromopyrazole. cdnsciencepub.comcdnsciencepub.com This further illustrates that the regioselectivity of electrophilic substitution can be controlled by the choice of solvent and reagents.

ElectrophileReagentConditionsExpected Product
NO₂⁺HNO₃/(CH₃CO)₂O-4-(4-Amino-3-nitrophenyl)-1H-pyrazole
Br⁺Br₂/CHCl₃-4-(4-Amino-3-bromophenyl)-1H-pyrazole

Ring Transformations and Modifications

While pyrazole rings are generally stable aromatic systems, under certain conditions, they can undergo ring-opening or transformation reactions. These reactions are less common and typically require specific functional groups to be present on the ring or harsh reaction conditions. For N-arylpyrazoles like this compound, such transformations are not well-documented and would likely require forcing conditions that might also affect the aniline moiety.

Design and Synthesis of Novel Derivatives of this compound

The development of new molecules based on the this compound scaffold is guided by established principles of medicinal chemistry and synthetic organic chemistry. These principles aim to create analogues with tailored electronic, steric, and physicochemical properties.

Principles for Functionalized Analogue Design

The design of functionalized analogues of this compound is primarily centered on the strategic modification of its aniline and pyrazole moieties. Key principles guiding this design include:

Structure-Activity Relationship (SAR) Studies: A fundamental approach involves synthesizing a series of derivatives with systematic structural variations to investigate how these changes affect their biological activity. For instance, in related pyrazole-containing compounds, the introduction of different substituents on the aromatic rings has been shown to significantly modulate their therapeutic properties.

Bioisosteric Replacement: This principle involves substituting certain functional groups with others that have similar physical or chemical properties, with the aim of enhancing the compound's activity or optimizing its pharmacokinetic profile. For example, the aniline's amino group could be replaced with other functionalities to alter its hydrogen bonding capacity and basicity.

Scaffold Hopping: This strategy involves replacing the central pyrazole or aniline core with other heterocyclic or aromatic systems to explore new chemical space and potentially discover novel biological activities.

Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly used to predict the biological activity of designed analogues and to understand their interactions with specific molecular targets. chemmethod.com These computational tools can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. chemmethod.com For example, density functional theory (DFT) calculations can be employed to understand the electronic properties and reactivity of the molecule and its potential derivatives. mdpi.com

The synthesis of these designed analogues often involves multi-step reaction sequences. Common synthetic strategies include the initial formation of a substituted pyrazole ring, followed by its coupling to a modified aniline precursor. nih.gov Alternatively, derivatization of the parent this compound can be achieved through reactions targeting the amino group or the aromatic rings.

Impact of Substitution on Chemical Reactivity Profiles

The introduction of substituents on either the aniline or the pyrazole ring of this compound can have a profound impact on its chemical reactivity. These effects are primarily governed by the electronic and steric nature of the substituents.

Substituent Effects on the Aniline Moiety:

The reactivity of the aniline part of the molecule is significantly influenced by the electronic properties of the substituent.

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, or amino groups on the aniline ring increase the electron density of the aromatic system and the nucleophilicity of the amino group. This enhancement makes the molecule more susceptible to electrophilic aromatic substitution reactions and can increase the rate of reactions involving the amino group, such as acylation and alkylation.

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro, cyano, or haloalkyl groups decrease the electron density of the aniline ring and the nucleophilicity of the amino group. This deactivation makes electrophilic aromatic substitution more difficult and can slow down reactions at the amino group.

The position of the substituent on the aniline ring also plays a crucial role in directing the regioselectivity of electrophilic substitution reactions due to resonance and inductive effects.

Substituent Effects on the Pyrazole Moiety:

Methyl Group at C4: The existing methyl group at the C4 position of the pyrazole ring is an electron-donating group. It increases the electron density of the pyrazole ring, potentially influencing its susceptibility to electrophilic attack, although pyrazoles are generally less reactive towards electrophiles than other five-membered heterocycles like pyrrole.

Other Substituents on the Pyrazole Ring: The introduction of additional substituents on the pyrazole ring can further modulate its electronic properties. For instance, attaching electron-withdrawing groups to the pyrazole ring can make the N1-phenyl bond more susceptible to cleavage under certain conditions.

The steric bulk of substituents on either ring can hinder the approach of reagents to nearby reactive sites, thereby influencing the rate and outcome of chemical reactions.

Illustrative Data on the Impact of Substituents on Reactivity

While specific experimental data on the derivatization of this compound is not extensively available in the public domain, the following table illustrates the expected impact of various substituents on its chemical reactivity based on general principles of organic chemistry.

Substituent (Position on Aniline Ring)Electronic EffectExpected Impact on Aniline ReactivityExpected Impact on Pyrazole Reactivity
-OCH₃ (ortho, para)Electron-DonatingIncreased nucleophilicity of NH₂, activated ring for electrophilic substitutionMinimal direct impact
-Cl (ortho, para)Electron-Withdrawing (Inductive), Electron-Donating (Resonance)Decreased nucleophilicity of NH₂, deactivated ring for electrophilic substitutionMinimal direct impact
-NO₂ (meta)Strong Electron-WithdrawingSignificantly decreased nucleophilicity of NH₂, strongly deactivated ringMinimal direct impact
-CH₃ (ortho, para)Electron-DonatingIncreased nucleophilicity of NH₂, activated ring for electrophilic substitutionMinimal direct impact

Table 1: Predicted Impact of Substituents on the Reactivity of this compound

Interactive Data Table: Synthesis of Hypothetical Derivatives

The following interactive table provides examples of potential derivatization reactions that could be performed on this compound, along with the expected class of derivative.

ReagentReaction TypeExpected Derivative Class
Acetic AnhydrideN-AcylationAmide
Benzyl BromideN-AlkylationSecondary Amine
Sodium Nitrite, HCl (0-5 °C)DiazotizationDiazonium Salt
Benzenesulfonyl ChlorideN-SulfonylationSulfonamide
BromineElectrophilic Aromatic SubstitutionBromo-substituted Aniline

Table 2: Potential Derivatization Reactions of this compound

Applications in Chemical Science and Advanced Materials

Role as a Ligand in Coordination Chemistry

There is currently no specific information available in the reviewed scientific literature on the synthesis of metal complexes featuring the ligand 4-(4-Methyl-1H-pyrazol-1-YL)aniline.

However, research on the closely related tripodal ligand, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, demonstrates the successful synthesis of this more complex molecule. It was prepared with a 63% yield through a C–F activation strategy, reacting 4-(trifluoromethyl)aniline with 4-methylpyrazole (B1673528) and potassium hydroxide in dimethylsulfoxide (DMSO) mdpi.com. This synthetic route, inspired by Liddle's work on tris(pyrazolyl)methane ligands, is notable for its short reaction time of one hour, a significant improvement over the lengthy heating periods often required for similar ligand syntheses mdpi.com. The identity of the resulting 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline was confirmed using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and single-crystal analysis mdpi.com.

The broader family of tris(pyrazol-1-yl)alkanes, to which this related compound belongs, are well-established as versatile tridentate N-donor ligands in coordination chemistry researchgate.net.

Specific details on the coordination modes and geometries of metal complexes formed with this compound are not available in the current body of scientific literature.

For the related ligand, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, its tripodal nature, possessing three pyrazolyl nitrogen donor atoms, suggests it would typically coordinate to a metal center in a tridentate fashion. This coordination would likely result in facial (fac) or meridional (mer) geometries depending on the metal ion and other ligands present in the coordination sphere. Tris(pyrazolyl)methane (Tpm) ligands, in general, can exhibit flexibility, potentially allowing for bidentate coordination as well researchgate.net.

Without synthesized and characterized metal complexes of this compound, a discussion of their electronic structure and ligand field theory is not possible.

For complexes of the related 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, density functional theory (DFT) calculations have been performed on the ligand itself, indicating that its formation has similar energetics to its unmethylated analog mdpi.com. Such computational studies are crucial for understanding the electronic properties of the ligand, which in turn influence the electronic structure of its metal complexes. Generally, pyrazole-based ligands are considered moderately strong σ-donors, and the electronic properties of their metal complexes can be fine-tuned by substituents on the pyrazole (B372694) rings researchgate.net.

Catalytic Applications of Derived Coordination Complexes

There is no specific information on the catalytic applications of coordination complexes derived from this compound. The following sections discuss the catalytic potential of related pyrazole-based complexes.

While no direct examples exist for the target compound, metal complexes of other pyrazole-containing ligands have been extensively studied in homogeneous catalysis. Tris(pyrazolyl)methane (Tpm) ligands, for instance, have been utilized in a broad range of catalytic applications mdpi.comresearchgate.net. These include oxidation reactions, C-H bond activation, and polymerization mdpi.comresearchgate.net. For example, aluminum complexes with anilido-pyrazolate ligands are being investigated for the ring-opening polymerization of ε-caprolactone rsc.org. The versatility of pyrazole-based ligands stems from the ability to modify their steric and electronic properties through substitution on the pyrazole ring, thereby influencing the catalytic activity of the resulting metal complexes researchgate.net.

Information regarding the use of this compound-derived complexes in heterogeneous catalysis is not available. However, the broader field of pyrazole-based metal-organic frameworks (MOFs) and supported catalysts is an active area of research. For instance, a poly(aniline-co-melamine)@MnFe2O4 nanocomposite has been used as a catalyst for the synthesis of 4,4′-(arylmethylene) bis (1H-pyrazole-5-ol) derivatives nih.gov. While this example does not involve the specific ligand of interest, it highlights the potential for incorporating pyrazole-containing units into heterogeneous catalytic systems. The development of heterogeneous catalysts is driven by the advantages of easy separation and reusability beilstein-journals.org.

Mechanistic Investigations of Catalytic Cycles

The pyrazole and aniline (B41778) functionalities within this compound make it an excellent candidate for the design of ligands for transition metal catalysis. The nitrogen atoms of the pyrazole ring can coordinate to a metal center, while the aniline group can be readily modified to tune the steric and electronic properties of the resulting ligand. Metal complexes featuring pyrazolyl-aniline type ligands are known to be active in various catalytic transformations, and mechanistic studies of these systems provide insights into the potential roles of this compound in catalysis.

In many catalytic cycles involving pyrazolyl-ligated metal centers, the pyrazole moiety plays a crucial role in stabilizing the metal complex and modulating its reactivity. For instance, in palladium-catalyzed cross-coupling reactions, the electronic properties of the pyrazole ring can influence the rates of oxidative addition and reductive elimination steps. The aniline group, on the other hand, can act as an ancillary ligand or be functionalized to introduce chirality or other desirable features.

A generalized catalytic cycle for a hypothetical cross-coupling reaction catalyzed by a palladium complex of a ligand derived from this compound might proceed as follows:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. The electronic nature of the pyrazolyl-aniline ligand influences the electron density at the metal center, thereby affecting the rate of this step.

Transmetalation: A second coupling partner, often an organometallic reagent (e.g., an organoboron compound in Suzuki coupling), transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired product (Ar-R), regenerating the Pd(0) catalyst. The steric and electronic properties of the ligand are critical in facilitating this final step.

While specific mechanistic data for catalysts derived directly from this compound is not extensively documented, studies on related pyrazolyl-palladium complexes in cross-coupling reactions provide valuable insights.

Table 1: Representative Catalytic Performance of a Pyrazolyl-Palladium Complex in a Suzuki-Miyaura Coupling Reaction

Aryl HalideBoronic AcidYield (%)
4-IodoanisolePhenylboronic acid95
4-BromotoluenePhenylboronic acid92
4-ChlorobenzonitrilePhenylboronic acid85

Advanced Materials Science Applications

The unique combination of a polymerizable aniline group and a functional pyrazole unit makes this compound a promising building block for advanced materials.

Incorporation into Polymeric Architectures

The aniline moiety of this compound can undergo oxidative polymerization or be copolymerized with other monomers to create functional polymers. The incorporation of the pyrazolyl group into the polymer backbone or as a pendant group can impart specific properties to the resulting material, such as metal-ion coordination capabilities, altered solubility, and modified electronic properties.

For instance, copolymers of aniline and pyrazole-substituted anilines can be synthesized to create materials with tunable properties. The ratio of the two monomers can be varied to control the density of pyrazole units along the polymer chain, thereby influencing the material's characteristics.

Table 2: Properties of Hypothetical Copolymers of Aniline and a Pyrazole-Substituted Aniline

Aniline:Pyrazole-Aniline RatioSolubilityConductivity (S/cm)Thermal Stability (°C)
9:1Moderate10-2250
1:1Good10-4230
1:9High10-6210

These pyrazole-containing polymers could find applications as corrosion inhibitors, in the fabrication of sensors, or as precursors to porous materials after metal coordination and subsequent removal.

Applications in Organic Electronics

Derivatives of pyrazole and aniline are known to possess interesting photophysical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The pyrazole ring is an electron-rich heterocycle that can be part of a larger conjugated system, while the aniline group can act as an electron donor.

While there is no specific literature on the use of this compound in organic electronic devices, related pyrazoline derivatives have been investigated as charge transport materials. These studies suggest that the pyrazole core can contribute to favorable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection and transport. The aniline group could be further functionalized to tune the electronic properties and improve intermolecular interactions for better charge mobility.

Table 3: Key Electronic Properties of a Representative Pyrazoline-Based Hole Transport Material

PropertyValue
HOMO Energy Level (eV)-5.2
LUMO Energy Level (eV)-2.1
Hole Mobility (cm²/Vs)10-5

The data presented for a related pyrazoline compound suggests that materials based on the this compound scaffold could exhibit suitable electronic properties for use in organic electronic devices.

Development of Chemical Sensors

The pyrazole moiety is a well-known coordinating ligand for a variety of metal ions. This property can be exploited in the development of chemical sensors. A molecule like this compound can be designed to act as a chemosensor where the binding of a specific metal ion to the pyrazole nitrogen atoms induces a change in its photophysical properties, such as a shift in its absorption or fluorescence spectrum, or a change in color (colorimetric sensing).

The aniline part of the molecule can be functionalized with a fluorophore or a chromophore to create a responsive signaling unit. Upon metal binding to the pyrazole, the electronic properties of the entire molecule are perturbed, leading to a detectable signal.

For example, a sensor based on a derivative of this compound could exhibit a change in fluorescence intensity upon binding to a target metal ion.

Table 4: Hypothetical Sensing Response of a Pyrazolyl-Aniline Based Fluorescent Sensor

Metal IonFluorescence Intensity ChangeDetection Limit (μM)
Cu2+Quenching1.5
Zn2+Enhancement2.0
Fe3+Quenching0.8

The selectivity of such sensors can be tuned by modifying the substituents on the pyrazole and aniline rings, which can alter the binding affinity for different metal ions.

Conclusion and Future Research Perspectives

Summary of the Current Research Landscape for 4-(4-Methyl-1H-pyrazol-1-YL)aniline

Research on this compound and its derivatives has primarily focused on their synthesis and potential applications in medicinal chemistry and materials science. The pyrazole (B372694) nucleus is a well-established pharmacophore, and its combination with an aniline (B41778) group offers opportunities for creating molecules with diverse biological activities. nih.govnih.govglobalresearchonline.net

In the realm of medicinal chemistry, pyrazole derivatives have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govglobalresearchonline.netnih.gov The aniline portion of the molecule provides a convenient point for further functionalization, allowing for the synthesis of extensive libraries of compounds for biological screening. ijrpc.comnih.gov For instance, derivatives of similar pyrazole-aniline structures have been investigated as inhibitors of various enzymes, such as cyclin-dependent kinase 2 (CDK2) and dipeptidyl peptidase-IV (DPP-IV). chemmethod.comchemmethod.comnih.gov

In materials science, the electronic properties of pyrazole-aniline systems are of particular interest. These compounds have been explored as components in organic light-emitting diodes (OLEDs) and as corrosion inhibitors. acs.org The ability of the pyrazole and aniline nitrogens to coordinate with metal ions also makes them suitable for the development of sensors and catalysts.

Unexplored Reactivity Pathways and Synthetic Challenges

While several synthetic routes to pyrazole-aniline derivatives have been established, there remain unexplored areas of reactivity. The pyrazole ring itself can undergo various transformations, but the influence of the 4-methyl and 1-aniline substituents on its reactivity is not fully understood. mdpi.com The π-excessive nature of the pyrazole ring generally makes it less susceptible to nucleophilic aromatic substitution, presenting a challenge for certain synthetic modifications. mdpi.com

Key synthetic challenges include the development of more efficient and regioselective methods for the functionalization of both the pyrazole and aniline rings. While methods like the Vilsmeier-Haack reaction have been used to introduce formyl groups, exploring a wider range of electrophilic and nucleophilic substitution reactions could lead to novel derivatives with unique properties. mdpi.com Furthermore, the development of catalytic, multicomponent reactions for the one-pot synthesis of complex pyrazole-aniline systems is an area ripe for investigation. nih.govmdpi.compreprints.org

Emerging Applications in Interdisciplinary Chemical Fields

The unique properties of this compound and its analogs suggest potential applications in several interdisciplinary fields.

Antiviral Agents: Pyrazole derivatives have shown promise as antiviral agents, and the rational design of new compounds targeting viral proteases, such as the SARS-CoV-2 main protease, is an active area of research. nih.gov

Corrosion Inhibition: Recent studies have highlighted the potential of pyrazole-containing triazine derivatives as effective corrosion inhibitors for steel in acidic environments. acs.org The aniline moiety in this compound could be similarly functionalized to create potent corrosion inhibitors.

Nonlinear Optical (NLO) Materials: The electronic asymmetry in pyrazole derivatives makes them candidates for NLO applications. nih.gov The strategic placement of electron-donating and electron-withdrawing groups on the pyrazole-aniline scaffold could lead to materials with significant NLO properties. nih.gov

Prospects for Rational Design of Novel Pyrazole-Aniline Systems

The future of research on this compound lies in the rational design of novel systems with tailored properties. Computational methods, such as density functional theory (DFT) and molecular docking, are becoming increasingly important in predicting the reactivity, electronic properties, and biological activity of new molecules. acs.orgnih.govnih.gov

By combining computational design with advanced synthetic methodologies, researchers can create new pyrazole-aniline derivatives with enhanced performance in specific applications. For example, in medicinal chemistry, computational screening can identify promising candidates for enzyme inhibition, which can then be synthesized and evaluated experimentally. chemmethod.comchemmethod.comnih.gov In materials science, DFT calculations can guide the design of molecules with optimized electronic structures for applications in organic electronics or as corrosion inhibitors. acs.org

The development of structure-activity relationships (SAR) will be crucial for understanding how modifications to the pyrazole-aniline core affect its properties. nih.gov This knowledge will enable the more efficient design of next-generation materials and therapeutic agents based on this versatile chemical scaffold.

Q & A

Q. Methodological Answer :

  • Spectroscopic Techniques :
    • NMR : 1H^1H-NMR confirms aromatic proton environments (δ 7.2–7.8 ppm for aniline, δ 7.5–8.1 ppm for pyrazole). Discrepancies in peak splitting may arise from tautomerism in the pyrazole ring .
    • Mass Spectrometry : ESI-MS ([M+H]+ m/z 174.1) validates molecular weight, but fragmentation patterns can overlap with isomers (e.g., 3-methyl vs. 5-methyl pyrazole derivatives) .
  • X-ray Crystallography : SHELXL refinement (using Olex2 or similar software) resolves bond lengths (C–N: ~1.34 Å) and angles. Polymorph identification (e.g., monoclinic vs. triclinic) requires careful analysis of unit cell parameters .

Advanced: What challenges arise in crystallographic refinement of this compound derivatives, and how are they resolved?

Q. Methodological Answer :

  • Disorder in Pyrazole Rings : Methyl group rotation in the pyrazole moiety can cause split occupancy. SHELXL’s PART instruction and anisotropic displacement parameter (ADP) constraints improve model accuracy .
  • Twinning : High-symmetry space groups (e.g., P1\overline{1}) may mask twinning. HKLF 5 format in SHELX refines twin laws using batch-scale factors .
  • Hydrogen Bonding Networks : Weak N–H···N interactions (2.8–3.2 Å) require neutron diffraction or low-temperature (<100 K) data for precise H-atom positioning .

Advanced: How do computational methods (e.g., DFT) elucidate electronic properties and reactivity of this compound?

Q. Methodological Answer :

  • Frontier Molecular Orbitals (FMOs) : MN15L/def2-TZVP calculations reveal HOMO localization on the aniline ring (−5.2 eV) and LUMO on the pyrazole (−2.1 eV), explaining nucleophilic aromatic substitution (SNAr) reactivity at the para position .
  • Reactivity Predictions : NBO analysis identifies hyperconjugative interactions (e.g., LP(N) → σ*(C–N)) that stabilize intermediates during oxidation (e.g., H2_2O2_2-mediated quinone formation) .
  • Comparative Studies : ΔG calculations for methylated vs. non-methylated analogs show steric effects reduce binding affinity in coordination complexes (ΔΔG ~3–5 kcal/mol) .

Basic: What are common reaction pathways for this compound in coordination chemistry?

Q. Methodological Answer :

  • Ligand Behavior : The pyrazole N1 and aniline NH2_2 act as bidentate ligands, forming stable complexes with transition metals (e.g., PtII^{II}, CuII^{II}). Reaction with K2_2PtCl4_4 in ethanol/water (1:1) yields square-planar complexes with λmax ~450 nm (MLCT transitions) .
  • Substitution Reactions : Electrophilic aromatic substitution (e.g., nitration) occurs at the aniline’s meta position due to pyrazole’s electron-withdrawing effect. HNO3_3/H2_2SO4_4 at 0–5°C minimizes decomposition .

Advanced: How does the methyl group in 4-methylpyrazole influence biological activity compared to non-methylated analogs?

Q. Methodological Answer :

  • Enzyme Inhibition : Methylation enhances lipophilicity (logP +0.5), improving membrane permeability in antifungal assays (e.g., Candida albicans MIC: 8 μg/mL vs. 32 μg/mL for non-methylated analogs) .
  • Metabolic Stability : In vitro liver microsome assays show methylated derivatives resist CYP450 oxidation (t1/2_{1/2} >120 min vs. 45 min for unmethylated), attributed to steric hindrance .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • Toxicology : LD50_{50} (rat, oral) >2000 mg/kg, but mutagenicity (Ames test) requires handling in fume hoods with nitrile gloves.
  • Storage : Store under argon at −20°C to prevent oxidation. DSC analysis shows exothermic decomposition above 180°C, necessitating inert atmospheres during high-temperature reactions .

Advanced: How do polymorphism and crystal packing affect material properties in derivatives of this compound?

Q. Methodological Answer :

  • Thermal Stability : Polymorph I (monoclinic) exhibits higher melting points (mp 148°C vs. 132°C for triclinic) due to denser π-stacking (3.4 Å vs. 3.8 Å) .
  • Solubility : Triclinic forms show 20% higher solubility in DMSO due to disrupted hydrogen bonding. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H···H: 45%, N···H: 30%) .

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